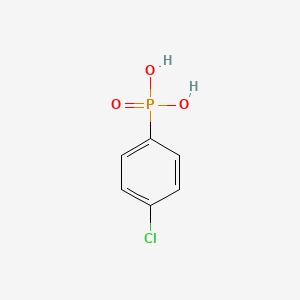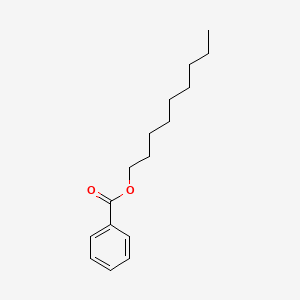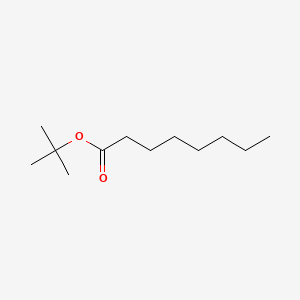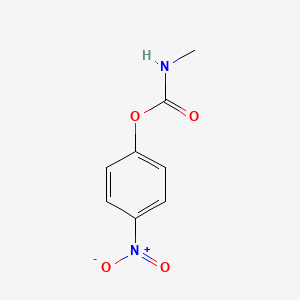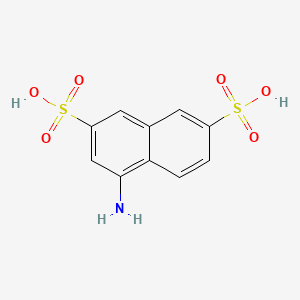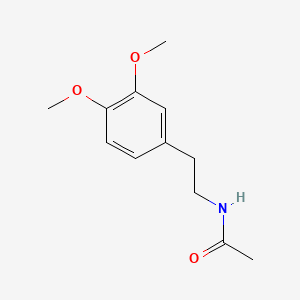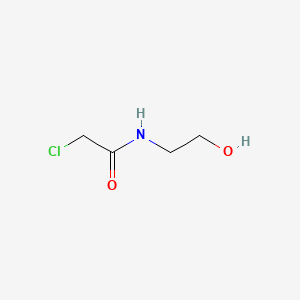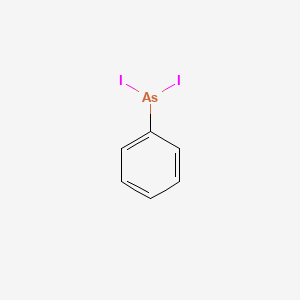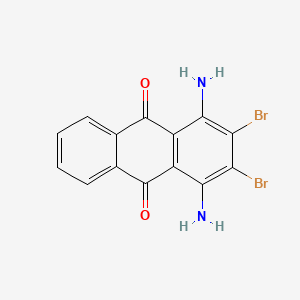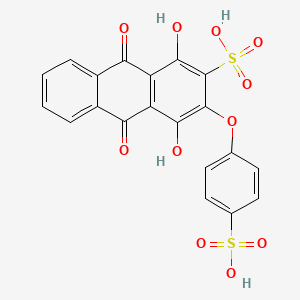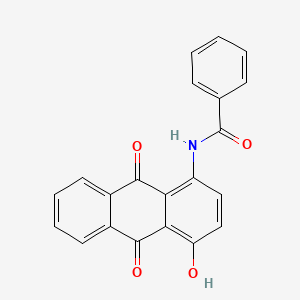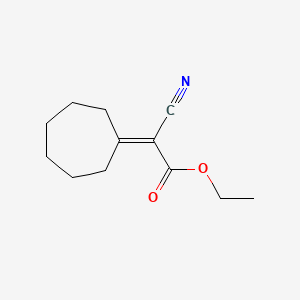![molecular formula C13H20O2 B1618757 Ethyl (1R,2R,6R,7S)-tricyclo[5.2.1.02,6]decane-2-carboxylate CAS No. 80623-07-0](/img/structure/B1618757.png)
Ethyl (1R,2R,6R,7S)-tricyclo[5.2.1.02,6]decane-2-carboxylate
Übersicht
Beschreibung
Ethyl (1R,2R,6R,7S)-tricyclo[5.2.1.02,6]decane-2-carboxylate is a chemical compound with the molecular formula C13H20O2 and a molecular weight of 208.2967 g/mol . This compound is known for its unique structure, which includes a tricyclic framework. It is used in various chemical and industrial applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the primary synthetic methods for Ethyl (1R,2R,6R,7S)-tricyclo[5.2.1.02,6]decane-2-carboxylate involves the hydrogenation of 1,3,4,6-tetrahydro-3a-indene carboxylic acid ethyl ester using palladium hexachloride as a catalyst . The reaction is carried out under hydrogen gas, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation reactions under controlled conditions. The use of palladium catalysts and hydrogen gas ensures high yield and purity of the final product. Safety measures, including the use of gloves and protective eyewear, are essential during the synthesis process to prevent exposure to potentially harmful chemicals .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (1R,2R,6R,7S)-tricyclo[5.2.1.02,6]decane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Ethyl (1R,2R,6R,7S)-tricyclo[5.2.1.02,6]decane-2-carboxylate is utilized in several scientific research fields:
Biology: The compound is used in the development of biochemical assays and as a reference standard in analytical studies.
Wirkmechanismus
The mechanism of action of Ethyl (1R,2R,6R,7S)-tricyclo[5.2.1.02,6]decane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with various biological molecules. The tricyclic structure of the compound also allows it to fit into specific binding sites, influencing its reactivity and interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl exo-tricyclo[5.2.1.02,6]decane-endo-2-carboxylate
- Ethyl endo-tricyclo[5.2.1.02,6]decane-exo-2-carboxylate
- Ethyl (3a.alpha.,4.alpha.,7.alpha.,7a.alpha.)-Octahydro-4,7-methano-3aH-indene-3a-carboxylate
Uniqueness
Ethyl (1R,2R,6R,7S)-tricyclo[5.2.1.02,6]decane-2-carboxylate is unique due to its specific tricyclic structure, which imparts distinct chemical and physical properties. This structure allows for unique reactivity patterns and interactions with other molecules, making it valuable in various applications .
Eigenschaften
CAS-Nummer |
80623-07-0 |
|---|---|
Molekularformel |
C13H20O2 |
Molekulargewicht |
208.3 g/mol |
IUPAC-Name |
ethyl (1R,2R,6R,7S)-tricyclo[5.2.1.02,6]decane-2-carboxylate |
InChI |
InChI=1S/C13H20O2/c1-2-15-12(14)13-7-3-4-11(13)9-5-6-10(13)8-9/h9-11H,2-8H2,1H3/t9-,10+,11+,13+/m0/s1 |
InChI-Schlüssel |
MGQPKOBPXHENPO-SBFPOUOMSA-N |
SMILES |
CCOC(=O)C12CCCC1C3CCC2C3 |
Isomerische SMILES |
CCOC(=O)[C@@]12CCC[C@@H]1[C@H]3CC[C@@H]2C3 |
Kanonische SMILES |
CCOC(=O)C12CCCC1C3CCC2C3 |
Key on ui other cas no. |
129520-41-8 80623-07-0 |
Piktogramme |
Irritant; Environmental Hazard |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
